1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoannulene structure. The trifluoromethyl group, denoted as -CF₃, is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecules to which it is attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the introduction of the trifluoromethyl group into the benzoannulene framework. One common method involves the reaction of a suitable benzoannulene precursor with trifluoromethylating agents under controlled conditions. For instance, the reaction of 3-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one with trifluoromethylating reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH₄) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: Compounds like trifluoromethyl ketones share the trifluoromethyl group and exhibit similar chemical properties.
Trifluoromethylated aromatics: These compounds also contain the trifluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific benzoannulene structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C12H11F3O |
---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
1-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)10-6-3-5-9-8(10)4-1-2-7-11(9)16/h3,5-6H,1-2,4,7H2 |
InChI Key |
XKHNCLGPDHSXDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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